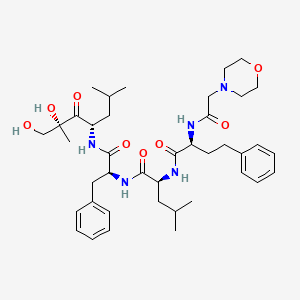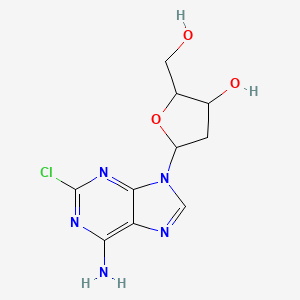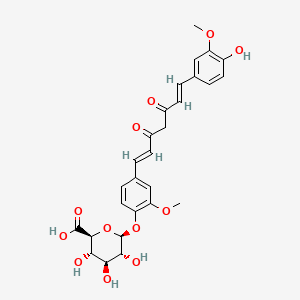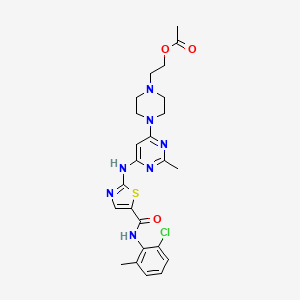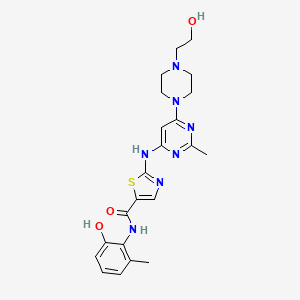
Gefitinib 3,4-Difluoro Impurity HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gefitinib 3,4-Difluoro Impurity HCl is an impurity of Gefitinib , a tyrosine kinase inhibitor used as first-line therapy to treat non-small cell lung carcinoma (NSCLC) that meets certain genetic mutation criteria . It acts in a similar manner to erlotinib, selectively targeting the mutant proteins in malignant cells .
Synthesis Analysis
The synthesis of gefitinib starts with 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate which undergoes chlorination by phosphorus oxychloride. The produced 4-chloroquinazoline is then reacted with 3-chloro-4-fluoroaniline in isopropanol alcohol to give the final product .Molecular Structure Analysis
The molecular formula of Gefitinib 3,4-Difluoro Impurity HCl is C22H25ClF2N4O3 . The molecular weight is 466.9 g/mol . The structure of gefitinib includes a quinazoline ring and a benzene ring, which are nearly coplanar .Physical And Chemical Properties Analysis
Gefitinib is freely soluble in dimethylsulphoxide but slightly soluble in methanol and ethanol . UV spectroscopy of gefitinib showed a λmax of approximately 331nm, whereas IR spectroscopy principal peaks were observed at 3400cm (-1) (NH), 2956cm (-1) (CH2, CH, alkyl), 1625cm (-1) (CC, CN), 1500cm (-1) (HCCH, aryl), 1110cm (-1) (CO), 1028cm (-1) (CF) .Safety And Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Gefitinib 3,4-Difluoro Impurity HCl involves the reaction of Gefitinib with 3,4-Difluoroaniline followed by HCl treatment.", "Starting Materials": [ "Gefitinib", "3,4-Difluoroaniline", "Hydrochloric acid" ], "Reaction": [ "Step 1: Gefitinib is dissolved in a suitable solvent such as methanol or ethanol.", "Step 2: 3,4-Difluoroaniline is added to the solution and the mixture is stirred at room temperature for several hours.", "Step 3: The reaction mixture is then treated with hydrochloric acid to form the HCl salt of the impurity.", "Step 4: The resulting solid is filtered, washed with water and dried to obtain Gefitinib 3,4-Difluoro Impurity HCl." ] } | |
Numéro CAS |
184475-68-1 |
Nom du produit |
Gefitinib 3,4-Difluoro Impurity HCl |
Formule moléculaire |
C22H25F2N4O3Cl |
Poids moléculaire |
466.92 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




